molecular formula C11H10N2O2 B2829923 4-(1H-imidazol-1-ylmethyl)benzoic acid CAS No. 94084-75-0

4-(1H-imidazol-1-ylmethyl)benzoic acid

Cat. No.: B2829923
CAS No.: 94084-75-0
M. Wt: 202.213
InChI Key: PBTHRDAMTTXZFL-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C11H10N2O2. It is characterized by the presence of an imidazole ring attached to a benzoic acid moiety via a methylene bridge. This compound is known for its stability at room temperature and its solubility in organic solvents like methanol and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

A common synthetic route for 4-(1H-imidazol-1-ylmethyl)benzoic acid involves the condensation reaction between 1H-imidazole and 4-chloromethylbenzoic acid. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution[2][2].

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same condensation reaction but may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product[2][2].

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

4-(1H-imidazol-1-ylmethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: This compound is used in the development of biochemical assays and as a ligand in protein binding studies.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals[][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-imidazol-1-ylmethyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTHRDAMTTXZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94084-75-0
Record name 4-(1H-imidazol-1-ylmethyl)benzoic acid
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